molecular formula C16H16ClNO6S B5185409 ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5185409
M. Wt: 385.8 g/mol
InChI Key: NNXBFCBTBGOLQD-AWNIVKPZSA-N
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Description

Ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro-dimethoxyphenyl group and an ethyl acetate moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 2-chloro-4,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then esterified with ethyl bromoacetate to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro-dimethoxyphenyl group may enhance its binding affinity to certain biological targets, while the thiazolidine ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-({[(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate
  • Ethyl {(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Uniqueness

Ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-4-24-14(19)8-18-15(20)13(25-16(18)21)6-9-5-11(22-2)12(23-3)7-10(9)17/h5-7H,4,8H2,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXBFCBTBGOLQD-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2Cl)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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